molecular formula C8H7Cl2NO2 B1499801 Ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 253440-88-9

Ethyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B1499801
CAS No.: 253440-88-9
M. Wt: 220.05 g/mol
InChI Key: YWFCLGHVIXWPPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-dichloropyridine-2-carboxylate can be synthesized through the esterification of 3,6-dichloropyridine-2-carboxylic acid with ethanol. The reaction typically requires an acidic catalyst to proceed efficiently . The general reaction scheme is as follows:

3,6-dichloropyridine-2-carboxylic acid+ethanolEthyl 3,6-dichloropyridine-2-carboxylate+water\text{3,6-dichloropyridine-2-carboxylic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 3,6-dichloropyridine-2-carboxylic acid+ethanol→Ethyl 3,6-dichloropyridine-2-carboxylate+water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,6-dichloropyridine-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3,6-dichloropyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2,6-dichloropyridine-3-carboxylate: Similar structure but different substitution pattern on the pyridine ring.

    3,6-Dichloropyridine-2-carboxylic acid: The acid form of the compound.

    3,6-Dichloropicolinic acid: Another derivative of pyridine with similar properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

ethyl 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCLGHVIXWPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669904
Record name Ethyl 3,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253440-88-9
Record name Ethyl 3,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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